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Compound of Interest

Compound Name:
(S)-Benzyl 3-hydroxypiperidine-1-

carboxylate

Cat. No.: B1311126 Get Quote

An In-depth Structural and Conformational Analysis of (S)-Benzyl 3-hydroxypiperidine-1-
carboxylate

A Comprehensive Guide for Researchers and Drug
Development Professionals
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant

interest in medicinal chemistry and drug development.[1][2] Its rigid, chiral scaffold makes it a

valuable building block for the synthesis of complex, biologically active molecules.[1] This

technical guide provides a detailed analysis of the structural and conformational properties of

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate, compiling available data from spectroscopic

and crystallographic studies to offer a comprehensive resource for researchers.

Molecular Structure and Physicochemical
Properties
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is comprised of a piperidine ring substituted

with a hydroxyl group at the 3-position and a benzyl carboxylate group at the nitrogen atom.

The presence of a stereocenter at the C3 position results in two enantiomers, with the (S)-

enantiomer being of particular importance in pharmaceutical applications.
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Property Value

IUPAC Name benzyl (3S)-3-hydroxypiperidine-1-carboxylate

CAS Number 94944-69-1

Molecular Formula C₁₃H₁₇NO₃

Molecular Weight 235.28 g/mol

Solid-State Conformation: Insights from X-ray
Crystallography
X-ray crystallographic analysis provides the most definitive information about the three-

dimensional structure of a molecule in the solid state. For (S)-Benzyl 3-hydroxypiperidine-1-
carboxylate, these studies have revealed several key structural features.

Piperidine Ring Conformation
The piperidine ring, a six-membered saturated heterocycle, can adopt several conformations,

with the chair conformation being the most stable due to the minimization of torsional and steric

strain. X-ray diffraction studies have confirmed that in the solid state, the piperidine ring of (S)-
Benzyl 3-hydroxypiperidine-1-carboxylate exists in a chair conformation.

Orientation of Substituents
The substituents on the piperidine ring can occupy either axial or equatorial positions. In the

most stable chair conformation of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, the

hydroxyl group at the C3 position is found to be in the equatorial orientation. This arrangement

minimizes steric interactions with the rest of the ring, contributing to the overall stability of the

conformer. The larger benzyl carboxylate group at the nitrogen atom also preferentially

occupies an equatorial position to reduce steric hindrance.

Conformation in Solution: Spectroscopic Analysis
While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic

Resonance (NMR) spectroscopy offers valuable insights into its conformational dynamics in

solution.
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¹H and ¹³C NMR Spectroscopy
Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, are essential

for elucidating the preferred conformation in solution. While a complete, published spectral

analysis with assignments for (S)-Benzyl 3-hydroxypiperidine-1-carboxylate is not readily

available in the public domain, general principles of piperidine NMR spectroscopy can be

applied. The coupling constants between vicinal protons on the piperidine ring, particularly

around the C3 carbon, can provide information about the dihedral angles and thus the axial or

equatorial orientation of the hydroxyl group.

Conformational Equilibrium
In solution, substituted piperidines can exist in a dynamic equilibrium between two chair

conformers. For (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, this would involve the

interconversion between the conformer with an equatorial hydroxyl group and the one with an

axial hydroxyl group.
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Caption: Conformational equilibrium of the 3-hydroxyl group.

The equilibrium is expected to strongly favor the conformer with the equatorial hydroxyl group

to minimize 1,3-diaxial interactions. The presence of the bulky N-benzyl carboxylate group

further reinforces the stability of the chair conformation where the C3 substituent is equatorial.

Experimental Protocols
Detailed experimental protocols for the structural analysis of piperidine derivatives are crucial

for reproducible research.
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X-ray Crystallography
A typical experimental workflow for single-crystal X-ray diffraction is as follows:

Crystal Growth

Crystal Mounting

Data Collection
(X-ray Diffractometer)

Structure Solution
(e.g., Direct Methods)

Structure Refinement

Data Validation and
Crystallographic Information File (CIF)

Click to download full resolution via product page

Caption: Workflow for X-ray crystallographic analysis.

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the

compound by slow evaporation, vapor diffusion, or cooling.

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The collected data is processed to determine the unit cell

dimensions and space group. The initial crystal structure is solved using computational

methods and then refined to obtain the final atomic coordinates and other structural

parameters.

NMR Spectroscopy
The following protocol outlines the key steps for NMR analysis:

Sample Preparation
(Dissolution in Deuterated Solvent)

Acquisition of 1D Spectra
(¹H, ¹³C)

Acquisition of 2D Spectra
(COSY, HSQC, HMBC, NOESY)

Spectral Processing and
Peak Assignment

Analysis of Coupling Constants
and NOE correlations

Conformational Assignment

Click to download full resolution via product page

Caption: Workflow for NMR-based conformational analysis.
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Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: A series of NMR experiments are performed, including standard 1D ¹H and

¹³C spectra, as well as 2D experiments like COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond

Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon

signals. Coupling constants are measured from the ¹H spectrum, and NOESY correlations

are identified to determine through-space proximities of protons, which provides crucial

information for conformational assignment.

Conclusion
The structural analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate reveals a clear

preference for a chair conformation with the hydroxyl group in an equatorial position, both in

the solid state and likely in solution. This conformational rigidity is a key feature that makes it a

valuable chiral building block in the design of new therapeutic agents. Further detailed studies

providing specific crystallographic and NMR data would be highly beneficial to the scientific

community for more precise computational modeling and structure-activity relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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